Antazonite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antazonite is a biochemical.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies in Chickens

Antazonite, also known as R 6438, was studied for its metabolic breakdown in chickens. One significant finding was the discovery of an active metabolite, 5,6-dihydro-6-(2-thienyl)-imidazo[2,1-b]thiazole (antienite, R 8141), which displayed approximately four times the activity of the original compound. This suggests that antazonite's anthelmintic activity is primarily due to this metabolite. Further research indicated the potential for chemical modifications to enhance activity, leading to the development of more potent substances like tetramisole (R 8299) (Allewijn & Demoen, 1966).

Radiosensitization in Hypoxic Cells

2-amino-5-nitrothiazole (ANT), a compound related to antazonite, was evaluated as a hypoxic cell radiosensitizer. Compared to misonidazole, ANT showed similar radiosensitizing activity with reduced cytotoxicity and mutagenicity. However, its in vivo effectiveness was limited due to toxicity and lower achievable tumor levels (Rockwell, Mroczkowski & Rupp, 1982).

Cardioversion of Atrial Fibrillation

A clinical study assessed antazoline's efficacy in converting paroxysmal non-valvular atrial fibrillation to sinus rhythm. The study found that intravenous antazoline was effective and safe in rapidly converting atrial fibrillation to sinus rhythm in patients without heart failure (Maciąg et al., 2017).

Art and Cultural Heritage Studies

Antozonite, a naturally irradiated violet fluorite, has been used as a historic pigment. Its unique properties, like the intense color and specific odor upon grinding, were characterized through Raman spectroscopy and X-ray diffraction. This study helps in understanding the material's historical use and conservation (Čermáková et al., 2015).

Pharmacokinetics in Human Plasma

A study focused on developing a method for determining antazoline in human plasma. The research aimed to understand the pharmacokinetics of intravenous antazoline, which is used in treating cardiac arrhythmias like atrial fibrillation. This contributes to safer and more effective use of antazoline in clinical settings (Giebułtowicz et al., 2016).

Antazoline in Cardiac Arrhythmia Treatment

A review of antazoline's use in cardiology highlighted its antiarrhythmic properties. The study compiled various types of research, emphasizing antazoline's high success rate in pharmacological cardioversion and its safety and effectiveness in treating paroxysmal atrial fibrillation (Palimonka et al., 2020).

Eigenschaften

CAS-Nummer |

5028-87-5 |

|---|---|

Produktname |

Antazonite |

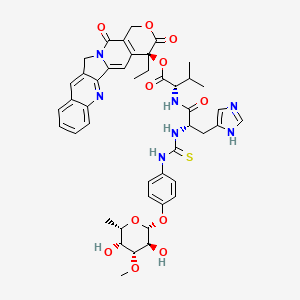

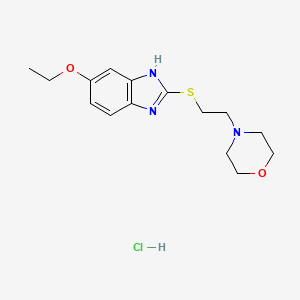

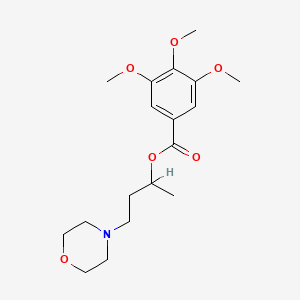

Molekularformel |

C11H12N2O2S2 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

N-[3-(2-hydroxy-2-thiophen-2-ylethyl)-1,3-thiazol-2-ylidene]acetamide |

InChI |

InChI=1S/C11H12N2O2S2/c1-8(14)12-11-13(4-6-17-11)7-9(15)10-3-2-5-16-10/h2-6,9,15H,7H2,1H3 |

InChI-Schlüssel |

TWOQVRDPCSGVLB-VAWYXSNFSA-N |

SMILES |

CC(=O)N=C1N(C=CS1)CC(C2=CC=CS2)O |

Kanonische SMILES |

CC(=O)N=C1N(C=CS1)CC(C2=CC=CS2)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Antazonite; Antazonitum; R 6438; R-6438; R6438; Thiazothienol; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)

![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)